REACTION_CXSMILES
|
C([NH:5][S:6]([C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[O:18][CH3:19])(=[O:8])=[O:7])(C)(C)C.FC(F)(F)C(O)=O>C(OCC)(=O)C>[CH3:19][O:18][C:10]1[CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=[CH:14][C:9]=1[S:6]([NH2:5])(=[O:8])=[O:7]
|
Name
|
N-tert-butyl-2-methoxy-4-nitro-benzenesulfonamide
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 20 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
5.0 g (21.6 mmol, corresponding to 77% of theory) of the product is obtained
|
Type
|
CONCENTRATION
|
Details
|
The ethyl acetate phase is concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue that is obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography (DCM/EtOH 95:5, Flashmaster II)
|
Type
|
CUSTOM
|
Details
|
Another 0.84 g (3.6 mmol, corresponding to 13% of theory) of the product is obtained
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |